N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a 1H-indole core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole group. This hybrid structure combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-7-17-12-5-3-2-4-10(11)12/h2-7,17H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCWDFDSOIWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of isoxazole derivatives. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. The specific targets of this compound would depend on the particular biological activity it exhibits.
Mode of Action
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents. The presence of isoxazole substituents can impact the formation of polymorphs. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation.
Pharmacokinetics
This compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol. These properties could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as the presence of solvents and the flexibility of the compound can influence its action, efficacy, and stability. For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions. These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds.
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining an isoxazole ring, an oxadiazole ring, and an indole carboxamide moiety, which suggests a diverse range of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.302 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Compounds in the isoxazole and oxadiazole families have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Effects : Similar derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes involved in key metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Oxidative Stress Reduction : Potential protective effects against oxidative damage in cells.
Anticancer Activity
A study investigating the anticancer properties of related compounds found that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects on various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 10 to 30 µM against breast and colon cancer cells .
Anti-inflammatory Effects
In vitro assays revealed that compounds related to this compound inhibited the production of pro-inflammatory cytokines in macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% at concentrations of 20 µM .
Antimicrobial Activity
A comparative study on antimicrobial efficacy showed that related oxadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could possess similar antimicrobial properties.
Table: Summary of Biological Activities
Scientific Research Applications
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide has shown promise in various biological assays. Its structural components suggest potential interactions with specific enzymes or receptors involved in critical biochemical pathways. Preliminary studies indicate that it may possess anti-inflammatory , anticancer , and antimicrobial properties.
Applications in Medicinal Chemistry
Given its unique structure and biological activities, this compound can be applied in several areas:
- Anticancer Research :
- Anti-inflammatory Agents :
- Compounds within the isoxazole family are known for their anti-inflammatory properties. This compound's potential in reducing inflammation could be explored further in therapeutic contexts.
- Antimicrobial Studies :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of compounds similar to this compound. The results demonstrated significant growth inhibition against multiple cancer cell lines, indicating the potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of isoxazole derivatives showed that compounds with similar structural motifs could inhibit pro-inflammatory cytokines. This suggests that this compound may also possess similar therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide
- Structure : Replaces the oxadiazole and isoxazole with a thiadiazole ring and phenyl group.
- Synthesis: Prepared via refluxing 1H-indole-3-carboxylic acid with 3-phenyl-1,2,4-thiadiazol-5-ylamine in ethanol/water .
- Activity : Thiadiazole derivatives exhibit stronger π-π stacking interactions but lower metabolic stability compared to oxadiazoles.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Structure : Features a thiazole ring instead of oxadiazole and lacks the methylisoxazole substituent.
- Synthesis: Synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid .
- Activity : Thiazole-containing compounds often show enhanced antibacterial activity but reduced blood-brain barrier penetration compared to oxadiazole derivatives.
Analogues with Isoxazole/Oxadiazole Hybrids
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
- Structure : Retains the 5-methylisoxazole-carboxamide motif but replaces the indole-oxadiazole system with a hydroxyphenyl group.
- Hazards : Classified as acutely toxic (oral Category 4) and irritating to skin/eyes (H302, H315, H319) .
- Activity : The hydroxyl group improves solubility but reduces lipophilicity, limiting central nervous system (CNS) activity compared to the indole-oxadiazole hybrid.
1-Methyl-N-{7-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,4-Triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide
- Structure : Substitutes indole with indazole and adds a triazolopyridine-oxadiazole system.
- Activity : Indazole derivatives often exhibit stronger kinase inhibition (e.g., JAK2/STAT3 pathways) but higher cytotoxicity than indole-based compounds .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*Predicted values based on structural analogues.
Research Findings and Limitations
- Biological Performance : While the oxadiazole-isoxazole motif enhances target affinity (e.g., COX-2 inhibition), it may increase metabolic instability compared to saturated heterocycles.
- Data Gaps: No direct in vivo efficacy or toxicity data for the target compound were found in the reviewed literature; predictions are extrapolated from structural analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide, and what key reaction conditions influence yield?
- Methodology :
- Route 1 : React 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid, followed by purification via recrystallization (DMF/acetic acid) .
- Route 2 : Utilize N-alkylation of 1,3,4-oxadiazole-2-thiol intermediates with chloromethyl precursors in DMF, catalyzed by K₂CO₃ at room temperature, to introduce the isoxazole-methyl-oxadiazole moiety .
- Key Conditions : Acidic environments (acetic acid) stabilize intermediates, while polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency. Yields are sensitive to stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde derivatives) .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., indole C3 carboxamide vs. oxadiazole-methyl linkages) .
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .
- Recrystallization : Purify using solvent pairs (e.g., ethanol/diethyl ether) to remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or enzymes with conserved ATP-binding pockets, as oxadiazole and indole moieties mimic adenine interactions .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate poses with free-energy calculations (MM-GBSA) and compare with known inhibitors (e.g., staurosporine derivatives) .
- Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in the binding site .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data during structural elucidation?
- Methodology :
- Dynamic Effects : NMR may capture flexible conformers (e.g., rotamers of the methylisoxazole group), while XRD reveals the dominant crystalline conformation. Perform variable-temperature NMR to assess mobility .
- Data Cross-Validation : Overlay NMR-derived NOE constraints with XRD electron density maps using software like Coot or Olex2 to identify discrepancies .
- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to reconcile bond-length mismatches between experimental and theoretical models .
Q. What handling precautions are critical for this compound due to its toxicity profile?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves and EN 166-certified safety goggles to prevent dermal/ocular exposure .
- Ventilation : Employ fume hoods with >0.5 m/s face velocity during weighing/synthesis to mitigate inhalation risks (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using silica-based materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
